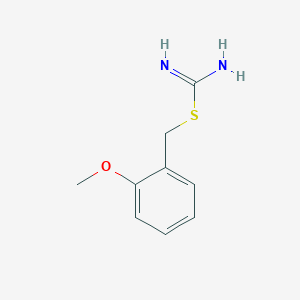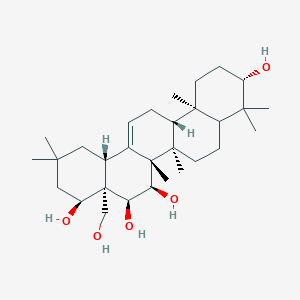![molecular formula C2H4ClNaO3S B231494 Ethyl 2-[(3-methoxyphenyl)methylidene]-3-oxobutanoate CAS No. 15725-25-4](/img/structure/B231494.png)
Ethyl 2-[(3-methoxyphenyl)methylidene]-3-oxobutanoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ethyl 2-[(3-methoxyphenyl)methylidene]-3-oxobutanoate, also referred to as MMB or MMB-FUBINACA, is a synthetic cannabinoid that has been identified as a designer drug. It is a potent agonist of the cannabinoid receptors CB1 and CB2 and is known to produce psychoactive effects similar to those of cannabis.
作用机制
MMB acts as a potent agonist of the cannabinoid receptors CB1 and CB2, which are located throughout the body and play a role in regulating various physiological processes. When MMB binds to these receptors, it can activate a signaling cascade that leads to the release of neurotransmitters and other signaling molecules. This can result in a range of effects, including pain relief, inflammation reduction, and changes in mood and cognition.
Biochemical and Physiological Effects:
The biochemical and physiological effects of MMB are similar to those of other cannabinoids, such as delta-9-tetrahydrocannabinol (THC). MMB has been shown to have a high affinity for CB1 and CB2 receptors, which are primarily located in the brain and immune system, respectively. When MMB binds to these receptors, it can produce a range of effects, including analgesia, sedation, and changes in mood and cognition.
实验室实验的优点和局限性
MMB has several advantages for use in laboratory experiments. It is a potent and selective agonist of the cannabinoid receptors, which makes it a useful tool for studying the mechanisms of action of these receptors. Additionally, MMB has been found to be stable and easy to handle, which makes it a convenient compound for use in experiments. However, there are also some limitations to the use of MMB in laboratory experiments. It is a synthetic compound that has not been extensively studied in humans, which means that its effects and potential risks are not well understood. Additionally, MMB is a controlled substance in many countries, which can make it difficult to obtain and use in research.
未来方向
There are several future directions for research on MMB. One area of interest is the potential therapeutic applications of MMB and other cannabinoids. Studies have shown that cannabinoids may have potential as treatments for conditions such as chronic pain, epilepsy, and anxiety disorders. Further research is needed to explore the potential benefits and risks of using cannabinoids as therapeutic agents. Another area of interest is the development of new synthetic cannabinoids with improved properties, such as increased potency or selectivity for specific receptor subtypes. This could lead to the development of new drugs with improved therapeutic potential. Finally, there is a need for further research on the potential risks associated with the use of synthetic cannabinoids, including MMB. Studies have shown that synthetic cannabinoids can have harmful effects on health, including cardiovascular and neurological effects. Understanding these risks is important for developing appropriate regulations and guidelines for the use of these compounds.
合成方法
The synthesis of MMB involves the reaction of 3-methoxybenzaldehyde with ethyl acetoacetate in the presence of a base catalyst such as potassium carbonate. The resulting product is then subjected to a reduction reaction using sodium borohydride to yield MMB. This method of synthesis has been described in several research articles and has been found to be effective in producing high yields of pure MMB.
科学研究应用
MMB has been the subject of numerous scientific studies due to its potent cannabinoid activity. It has been used in research to explore the mechanisms of action of cannabinoid receptors and to investigate the potential therapeutic applications of cannabinoids. MMB has been shown to have analgesic, anti-inflammatory, and neuroprotective effects in animal models, which suggest that it may have potential as a treatment for conditions such as chronic pain and neurodegenerative diseases.
属性
CAS 编号 |
15725-25-4 |
|---|---|
产品名称 |
Ethyl 2-[(3-methoxyphenyl)methylidene]-3-oxobutanoate |
分子式 |
C2H4ClNaO3S |
分子量 |
248.27 g/mol |
IUPAC 名称 |
ethyl 2-[(3-methoxyphenyl)methylidene]-3-oxobutanoate |
InChI |
InChI=1S/C14H16O4/c1-4-18-14(16)13(10(2)15)9-11-6-5-7-12(8-11)17-3/h5-9H,4H2,1-3H3 |
InChI 键 |
DZSCCQUQJNHJIO-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C(=CC1=CC(=CC=C1)OC)C(=O)C |
规范 SMILES |
CCOC(=O)C(=CC1=CC(=CC=C1)OC)C(=O)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。






![2,5-dihydroxy-3-[(E)-16-(2-hydroxy-5-methoxy-3,6-dioxocyclohexa-1,4-dien-1-yl)hexadec-8-enyl]-6-methylcyclohexa-2,5-diene-1,4-dione](/img/structure/B231437.png)



![2-(4-amino-7H-pyrrolo[2,3-d]pyrimidin-7-yl)-5-(hydroxymethyl)tetrahydro-3,4-furandiol](/img/structure/B231452.png)




![(3S,5S,10S,13R,14S,17R)-3-[(2R,5R)-3,5-dihydroxy-4-methoxy-6-methyloxan-2-yl]oxy-5,14-dihydroxy-13-methyl-17-(5-oxo-2H-furan-3-yl)-2,3,4,6,7,8,9,11,12,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthrene-10-carbaldehyde](/img/structure/B231462.png)
![Hydrazinecarboxamide, 2-[3-(4-methoxyphenyl)-1-methyl-2-propenylidene]-](/img/structure/B231465.png)